N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide
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Overview
Description
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide is a complex organic compound that combines a quinazolinone moiety with an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 3,4-dimethoxyaniline with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). This reaction forms 6,7-dimethoxy-2-methyl-4-oxoquinazoline.
Attachment of the Indole Moiety: The indole structure is introduced through a nucleophilic substitution reaction. The quinazolinone intermediate is reacted with 2-(1H-indol-3-yl)ethylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the quinazolinone ring.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone moiety.
Substitution: The indole and quinazolinone rings can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH₃I) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl groups, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide has shown potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine
In medicinal research, this compound is being investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes makes it a promising candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide involves the inhibition of specific enzymes, particularly kinases. These enzymes play crucial roles in cell signaling pathways, and their inhibition can lead to the disruption of cancer cell growth and proliferation. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide
- 2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
Uniqueness
Compared to similar compounds, N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity towards target enzymes. This makes it a unique candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C23H24N4O4 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C23H24N4O4/c1-14-26-19-12-21(31-3)20(30-2)11-17(19)23(29)27(14)9-8-24-22(28)10-15-13-25-18-7-5-4-6-16(15)18/h4-7,11-13,25H,8-10H2,1-3H3,(H,24,28) |
InChI Key |
LZSWDMKATSVRRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)CC3=CNC4=CC=CC=C43)OC)OC |
Origin of Product |
United States |
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